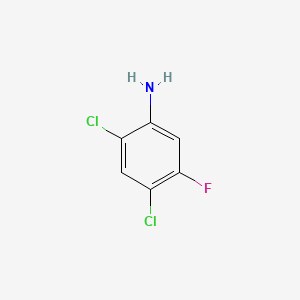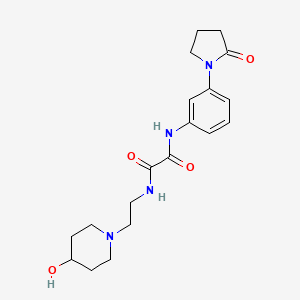
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a piperidine ring and a pyrrolidine ring. Piperidine and pyrrolidine are both five-membered rings, with piperidine containing a nitrogen atom and pyrrolidine containing a nitrogen and an oxygen atom. The presence of these heterocycles suggests that this compound may have biological activity, as many drugs and natural products contain similar structures .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine and pyrrolidine rings in separate steps, followed by their connection via an ethyl linker. The hydroxy group on the piperidine ring and the oxo group on the pyrrolidine ring would likely be introduced in later steps, possibly through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the piperidine and pyrrolidine rings suggests a three-dimensional structure with a certain degree of rigidity. The oxygen and nitrogen atoms in these rings are likely to be involved in hydrogen bonding, either within the molecule itself or with other molecules in its environment .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The hydroxy group on the piperidine ring and the oxo group on the pyrrolidine ring are likely to be reactive sites. They may undergo reactions such as substitution or condensation with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Catalytic Applications
N-oxyl compounds, including those structurally related to N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, are highlighted for their electrochemical properties and applications in catalytic reactions. These compounds are utilized in the selective oxidation of organic molecules, leveraging their redox-active nature in both laboratory and industrial settings. Notably, their electrochemical behavior facilitates a range of electrosynthetic reactions, providing insights into the mechanisms of chemical and electrocatalytic processes (Nutting, Rafiee, & Stahl, 2018).
Synthesis and Structural Analysis
Research involving compounds with complex structural motifs similar to N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide focuses on synthesis and structural analysis. Studies on redox derivatives of related piperidine compounds provide valuable insights into their crystalline state and solution behavior, showing changes in geometry and bond lengths with oxidation state variations. These findings are crucial for understanding the redox reactions involving these compounds (Sen', Shilov, & Golubev, 2014).
Pharmacological Profiles
While excluding specific details on drug use and side effects, it's worth noting the broader context of how structurally related compounds exhibit potent pharmacological activities. For example, studies on compounds acting as inverse agonists at specific receptor sites demonstrate the potential for therapeutic applications in treating conditions like psychosis, highlighting the importance of understanding the interaction mechanisms and binding affinities of these molecules (Vanover et al., 2006).
Material Science and Luminescent Properties
Coordination polymers derived from bis(oxamate) ligands, which share functional groups with the compound of interest, exhibit unique luminescent and magnetic properties. These properties are induced by the coordinating modes of the ligand, demonstrating the potential of such compounds in material science applications, including the development of luminescent materials and magnetic sensors (Ma et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. If the compound shows promising activity in initial tests, it could be further optimized and potentially developed into a new drug .
Eigenschaften
IUPAC Name |
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c24-16-6-10-22(11-7-16)12-8-20-18(26)19(27)21-14-3-1-4-15(13-14)23-9-2-5-17(23)25/h1,3-4,13,16,24H,2,5-12H2,(H,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJXQKCRHHVRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2953373.png)
![2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2953375.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)
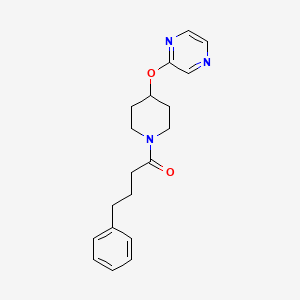
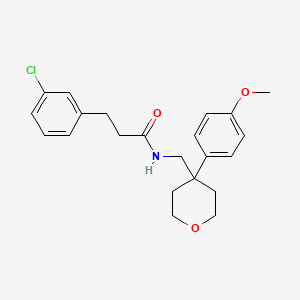

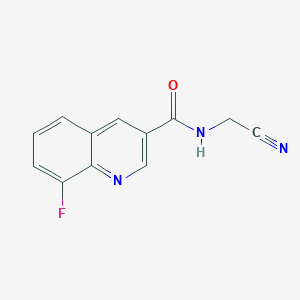
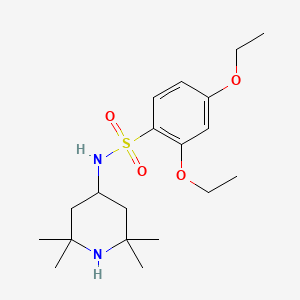
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)
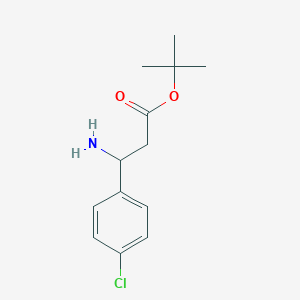
![Benzo[d]thiazol-6-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2953390.png)
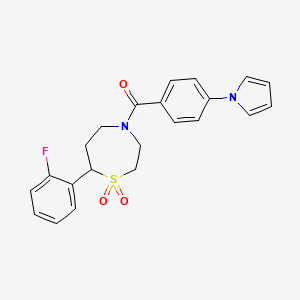
![(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2953395.png)
